4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride
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Overview
Description
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that features a pyrazole ring substituted with a fluorine atom and a piperidine ring
Preparation Methods
The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the fluorination of pyrazole derivatives. One common method includes the use of electrophilic fluorinating agents such as SelectfluorTM in acetonitrile. The reaction conditions often involve microwave irradiation at elevated temperatures (e.g., 90°C) to achieve the desired fluorinated product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrazole ring can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride can be compared with other fluorinated pyrazole derivatives and piperidine-containing compounds. Similar compounds include:
4,4-difluoro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure but differ in the degree of fluorination.
Piperazine derivatives: These compounds contain a piperazine ring instead of a piperidine ring and exhibit different chemical and biological properties
Properties
CAS No. |
2639440-02-9 |
---|---|
Molecular Formula |
C8H14Cl2FN3 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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